H-Tyr-Lys-Lys-Gly-Glu-OH
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Overview
Description
The compound “H-Tyr-Lys-Lys-Gly-Glu-OH” is a pentapeptide consisting of the amino acids tyrosine, lysine, lysine, glycine, and glutamic acid. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-Lys-Lys-Gly-Glu-OH” involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. For example, the amino group of lysine can be protected using carbobenzoxy chloride, while the carboxyl group can be protected as a methyl ester .
The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide. The protected peptide is then deprotected using hydrogenolysis over a nickel catalyst to yield the final product .
Industrial Production Methods
Industrial production of peptides like “this compound” often employs solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide are used for peptide bond formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Chemistry
In chemistry, peptides like “H-Tyr-Lys-Lys-Gly-Glu-OH” are used as model compounds to study peptide bond formation, stability, and reactivity. They are also used in the development of new synthetic methods and coupling reagents .
Biology
Biologically, peptides are studied for their roles in cellular processes, including signaling, enzyme activity, and structural functions. “this compound” may be investigated for its potential to modulate biological pathways .
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research may focus on the peptide’s ability to interact with specific receptors or enzymes .
Industry
Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and food additives. They are valued for their bioactivity and specificity .
Mechanism of Action
The mechanism of action of “H-Tyr-Lys-Lys-Gly-Glu-OH” depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, they may bind to a receptor and activate or inhibit a signaling pathway .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar amino acid composition but lacking tyrosine and glutamic acid.
H-Tyr-Gly-Glu-OH: A tripeptide with tyrosine, glycine, and glutamic acid, but lacking lysine.
Uniqueness
“H-Tyr-Lys-Lys-Gly-Glu-OH” is unique due to its specific sequence of amino acids, which may confer distinct biological activities and properties. The presence of both lysine and glutamic acid residues can influence its solubility, stability, and interactions with biological targets .
Properties
IUPAC Name |
acetic acid;2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCDMTYCTXCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N7O11 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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